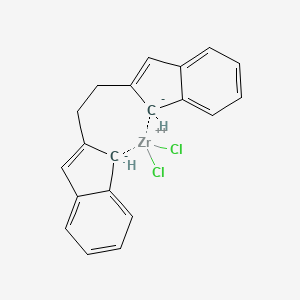
Dichloro(rac-ethylenebis(indenyl))zirconium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) is an organometallic compound with the molecular formula C20H16Cl2Zr. It is a yellow to gold powder that is primarily used as a catalyst in various chemical reactions. This compound is part of the metallocene family, which are known for their unique sandwich-like structure where a metal atom is sandwiched between two cyclopentadienyl anions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) can be synthesized by reacting zirconium tetrachloride with rac-ethylenebis(indenyl) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other purification techniques to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of Dichloro(rac-ethylenebis(indenyl))zirconium(IV) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other ligands.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins.
Reduction Reactions: It can be reduced to form different zirconium complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl lithium compounds, which replace the chlorine atoms.
Polymerization Reactions: Conditions typically involve the presence of a co-catalyst such as methylaluminoxane (MAO) and an inert atmosphere.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products
Substitution Reactions: The major products are substituted zirconium complexes.
Polymerization Reactions: The major products are high molecular weight polymers.
Reduction Reactions: The major products are reduced zirconium species.
Scientific Research Applications
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism by which Dichloro(rac-ethylenebis(indenyl))zirconium(IV) exerts its effects involves the activation of olefins through coordination to the zirconium center. This coordination facilitates the insertion of the olefin into the zirconium-carbon bond, leading to polymerization. The molecular targets include the olefinic double bonds, and the pathways involved are primarily coordination and insertion mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Dichloro(ethylenebis(indenyl))zirconium(IV)
- Dichloro(ethylenebis(indenyl))hafnium(IV)
- Dichloro(ethylenebis(indenyl))titanium(IV)
Uniqueness
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) is unique due to its specific ligand structure, which provides distinct catalytic properties compared to its hafnium and titanium analogs. Its ability to produce high molecular weight polymers with specific properties makes it particularly valuable in industrial applications .
Biological Activity
Dichloro(rac-ethylenebis(indenyl))zirconium(IV), also known as rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride, is an organometallic compound primarily recognized for its role as a catalyst in polymerization reactions. However, its biological activity and potential applications in biological systems merit detailed exploration.
Overview of the Compound
- Chemical Formula : C20H16Cl2Zr
- Molecular Weight : 418.47 g/mol
- CAS Number : 100080-82-8
- Appearance : Yellow to orange powder
- Sensitivity : Moisture-sensitive
Target of Action
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) acts primarily as a catalyst in chemical reactions, particularly targeting monosubstituted alkenes. Its catalytic properties are utilized in the enantioselective methylalumination of these alkenes, leading to the formation of high molecular weight polymers from olefins such as ethylene and propylene .
Mode of Action
The compound functions through coordination with substrates, facilitating the polymerization process. This catalytic activity is influenced by environmental factors such as moisture, which can destabilize the compound and reduce its efficacy.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the polymerization of olefins. This reaction is critical in various industrial applications, including the synthesis of polyolefins used in plastics and other materials .
Polymerization Applications
Research has demonstrated that dichloro(rac-ethylenebis(indenyl))zirconium(IV) can effectively catalyze the polymerization of various olefins. For instance, studies have shown that it can produce polyethylene with a narrow molecular weight distribution, indicating high selectivity and efficiency in polymer formation .
Biological Compatibility
Although primarily used in chemical synthesis, there is growing interest in the use of this compound in biological contexts. The synthesis of biocompatible polymers using dichloro(rac-ethylenebis(indenyl))zirconium(IV) has been explored for applications in drug delivery systems and medical devices. These polymers can potentially enhance drug solubility and bioavailability .
Research Table: Summary of Biological Activity Studies
Properties
Molecular Formula |
C20H16Cl2Zr |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
dichlorozirconium(2+);2-[2-(1H-inden-1-id-2-yl)ethyl]-1H-inden-1-ide |
InChI |
InChI=1S/C20H16.2ClH.Zr/c1-2-6-18-12-15(11-17(18)5-1)9-10-16-13-19-7-3-4-8-20(19)14-16;;;/h1-8,11-14H,9-10H2;2*1H;/q-2;;;+4/p-2 |
InChI Key |
VWCJVAVTOAEQQI-UHFFFAOYSA-L |
Canonical SMILES |
[CH-]1C2=CC=CC=C2C=C1CCC3=CC4=CC=CC=C4[CH-]3.Cl[Zr+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















